Scientific research suggests that tetramethylcurcumin possesses a specific mode of action. Studies have shown that it suppresses the phosphorylation (activation) of a protein called STAT3 by binding to two key sites: Janus kinase 2 (JAK2) and the STAT3 Src homology-2 (SH2) domain [2]. This targeted inhibition disrupts a pathway crucial for various cellular processes, including inflammation and cancer cell growth [2].
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Due to its ability to target STAT3 signaling, tetramethylcurcumin exhibits promising anti-inflammatory and anti-cancer properties. Research suggests it may be effective in regulating inflammatory responses and inhibiting the growth and proliferation of cancer cells [2, 4].
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TM curcumin possesses the same core structure as curcumin, consisting of a central diferuloylmethane moiety flanked by two methoxy groups on each aromatic ring []. The key difference lies in the methylation of four phenolic hydroxyl groups present in curcumin. These methyl groups contribute to improved lipophilicity (fat solubility) compared to curcumin, potentially leading to better absorption and bioavailability [].
Due to its phenolic structure, TM curcumin might undergo reactions typical of phenols, such as:
The specific details of these reactions and their impact on TM curcumin's properties require further investigation.